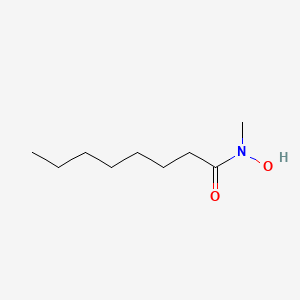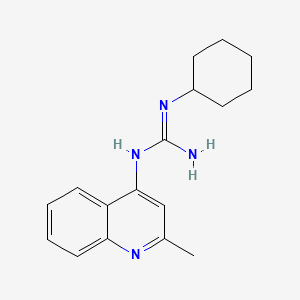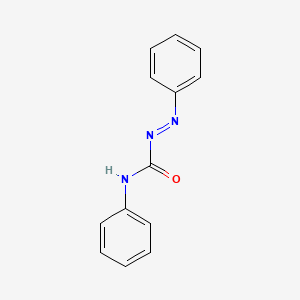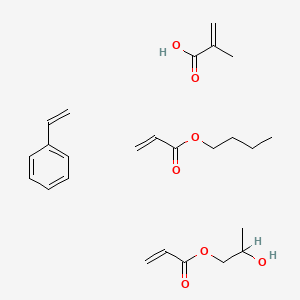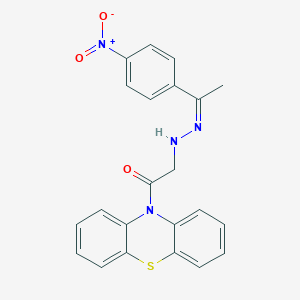
10-(((1-(4-Nitrophenyl)ethylidene)hydrazino)acetyl)-10H-phenothiazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-(((1-(4-Nitrophenyl)ethylidene)hydrazino)acetyl)-10H-phenothiazine is a complex organic compound that belongs to the phenothiazine class Phenothiazines are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(((1-(4-Nitrophenyl)ethylidene)hydrazino)acetyl)-10H-phenothiazine typically involves multiple steps:
Formation of the Hydrazone: The initial step involves the reaction of 4-nitroacetophenone with hydrazine hydrate to form the corresponding hydrazone.
Acylation: The hydrazone is then acylated using acetyl chloride to introduce the acetyl group.
Cyclization: The final step involves the cyclization of the acylated hydrazone with phenothiazine under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
10-(((1-(4-Nitrophenyl)ethylidene)hydrazino)acetyl)-10H-phenothiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenothiazine core or the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
科学研究应用
10-(((1-(4-Nitrophenyl)ethylidene)hydrazino)acetyl)-10H-phenothiazine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic transformations.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use as an antipsychotic or antidepressant due to its phenothiazine core.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 10-(((1-(4-Nitrophenyl)ethylidene)hydrazino)acetyl)-10H-phenothiazine involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids.
Pathways Involved: It may inhibit enzyme activity, modulate receptor function, or interfere with DNA replication and transcription.
相似化合物的比较
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Promethazine: Used as an antihistamine and antiemetic.
Thioridazine: Known for its antipsychotic properties.
Uniqueness
10-(((1-(4-Nitrophenyl)ethylidene)hydrazino)acetyl)-10H-phenothiazine is unique due to its specific substituents, which confer distinct chemical and biological properties. Its hydrazinoacetyl group and 4-nitrophenyl substituent differentiate it from other phenothiazine derivatives, potentially leading to unique applications and mechanisms of action.
属性
CAS 编号 |
68026-83-5 |
|---|---|
分子式 |
C22H18N4O3S |
分子量 |
418.5 g/mol |
IUPAC 名称 |
2-[(2Z)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl]-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C22H18N4O3S/c1-15(16-10-12-17(13-11-16)26(28)29)24-23-14-22(27)25-18-6-2-4-8-20(18)30-21-9-5-3-7-19(21)25/h2-13,23H,14H2,1H3/b24-15- |
InChI 键 |
DWCBKJQIXBYLHV-IWIPYMOSSA-N |
手性 SMILES |
C/C(=N/NCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)/C4=CC=C(C=C4)[N+](=O)[O-] |
规范 SMILES |
CC(=NNCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)C4=CC=C(C=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


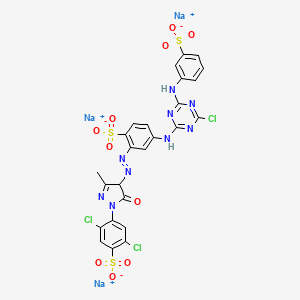
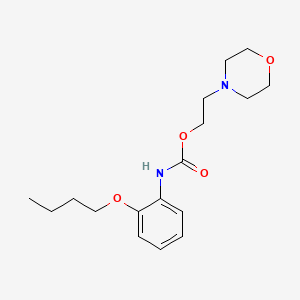
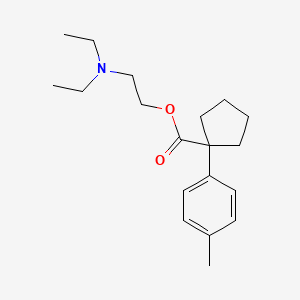
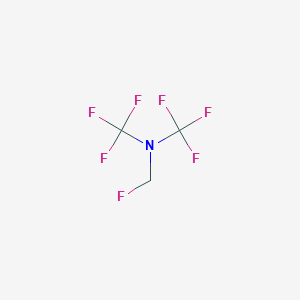



![(E,E)-1,1'-[1,2-Bis(2-phenylhydrazinylidene)ethane-1,2-diyl]bis(phenyldiazene)](/img/structure/B14476741.png)
